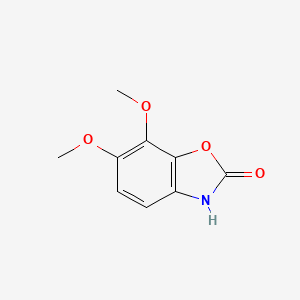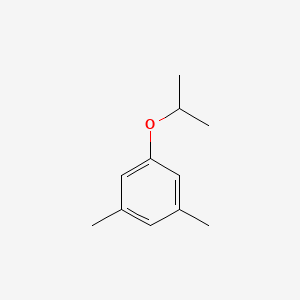
AC-Ala-ala-ala-ala-ome
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of AC-Ala-ala-ala-ala-ome is the enzyme elastase . Elastase is a serine protease that breaks down elastin, an important protein in connective tissues. The compound serves as a substrate for the esterolytic activity of elastase .
Mode of Action
This compound interacts with elastase through its esterolytic activity . The enzyme cleaves the methyl ester of this compound much more rapidly than an amide bond . This interaction results in the breakdown of the compound, demonstrating the enzyme’s activity.
Biochemical Pathways
It’s known that the compound is involved in the enzymatic activity of elastase Elastase is part of various biological processes, including tissue remodeling and immune response
Result of Action
The primary result of the action of this compound is the demonstration of the esterolytic activity of elastase . By serving as a substrate for this enzyme, the compound helps to illustrate the enzyme’s function. The cleavage of the compound by elastase could potentially lead to changes at the molecular and cellular level, although the specific effects would depend on the context in which the enzyme is active.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AC-Ala-ala-ala-ala-ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of alanine using an acetyl group. Subsequent steps involve the coupling of additional alanine residues, each protected by a suitable group to prevent unwanted side reactions. The final step involves the esterification of the terminal carboxyl group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently couple amino acids in a controlled manner. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptide substrates .
Analyse Chemischer Reaktionen
Types of Reactions
AC-Ala-ala-ala-ala-ome undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed by esterases, resulting in the formation of the corresponding carboxylic acid.
Amidation: The terminal methyl ester can be converted to an amide using suitable reagents.
Oxidation and Reduction: Although less common, the peptide can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using esterases or chemical hydrolysis using acids or bases.
Amidation: Reagents such as ammonia or amines in the presence of coupling agents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Formation of N-acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine.
Amidation: Formation of N-acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine amide.
Oxidation and Reduction: Formation of oxidized or reduced peptide derivatives.
Wissenschaftliche Forschungsanwendungen
AC-Ala-ala-ala-ala-ome is widely used in scientific research, particularly in the following fields:
Biochemistry: As a substrate for studying the esterolytic activity of elastase and other proteases.
Medicine: In the development of diagnostic assays for enzyme activity.
Chemistry: As a model compound for studying peptide synthesis and hydrolysis.
Industry: In the production of peptide-based pharmaceuticals and research reagents
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AC-Ala-ala-ala-ala-NH2: Similar to AC-Ala-ala-ala-ala-ome but with an amide group instead of a methyl ester.
AC-Ala-ala-ala-ala-OH: The free acid form of the peptide.
AC-Ala-ala-ala-ala-OBn: A benzyl ester derivative
Uniqueness
This compound is unique due to its rapid hydrolysis by elastase compared to other similar compounds. This makes it an ideal substrate for studying the enzyme’s activity and specificity .
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O6/c1-7(16-11(5)20)12(21)17-8(2)13(22)18-9(3)14(23)19-10(4)15(24)25-6/h7-10H,1-6H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23)/t7-,8-,9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFDVLZJGHFRKZ-XKNYDFJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















